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Compound of Interest

Compound Name: AC-430

Cat. No.: B1440854 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AC-430, a selective Janus kinase (JAK) 2

inhibitor, with other commercially available and late-stage clinical kinase inhibitors targeting the

JAK-STAT signaling pathway. The information presented is intended to assist researchers and

drug development professionals in understanding the therapeutic landscape and the potential

positioning of selective JAK2 inhibitors like AC-430.

AC-430 is a racemic mixture of two enantiomers, AC-410 and AC-409. The active component,

AC-410, has been selected for further clinical development due to its superior pharmacokinetic

profile observed in a Phase 1 clinical trial.[1] As a potent and selective inhibitor of JAK2, AC-

410 holds potential for the treatment of various autoimmune and inflammatory diseases, as

well as for immunotherapy in oncology.[1] This guide will focus on comparing the known

characteristics of the AC-430 program (represented by AC-410) with other prominent JAK

inhibitors.

The JAK-STAT Signaling Pathway
The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2,

are critical components of the JAK-STAT signaling pathway. This pathway transduces signals

from numerous cytokines and growth factors, playing a pivotal role in hematopoiesis, immune

response, and inflammation. Dysregulation of the JAK-STAT pathway is implicated in a variety

of diseases, including myeloproliferative neoplasms (MPNs), rheumatoid arthritis, and

psoriasis.
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Figure 1: Simplified JAK-STAT signaling pathway.

Comparative Analysis of JAK Inhibitors
The following tables provide a comparative overview of AC-430's active enantiomer, AC-410,

and other notable JAK inhibitors. Due to the limited publicly available data on AC-410's clinical

performance, this comparison focuses on its known selectivity and positions it against the

broader landscape of approved and late-stage JAK inhibitors.

Table 1: Kinase Selectivity Profile
This table summarizes the primary kinase targets for each inhibitor. A more selective profile,

such as that of a dedicated JAK2 inhibitor, may offer a different safety and efficacy profile

compared to broader-spectrum inhibitors.

Inhibitor Primary Kinase Targets Additional Notable Targets

AC-410 JAK2 -

Ruxolitinib JAK1, JAK2 -

Fedratinib JAK2 FLT3, RET

Pacritinib JAK2, FLT3 IRAK1, CSF1R

Momelotinib JAK1, JAK2 ACVR1 (ALK2)

Tofacitinib JAK1, JAK3 JAK2 (lesser extent)
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Table 2: Efficacy in Myelofibrosis (Pivotal Clinical Trial
Data)
This table presents key efficacy data from pivotal clinical trials of approved JAK inhibitors in

patients with myelofibrosis, a condition characterized by dysregulated JAK2 signaling. The

primary endpoints typically include the proportion of patients achieving a significant reduction in

spleen volume and improvement in disease-related symptoms.

Inhibitor Trial
Patient
Population

Spleen Volume
Reduction
(≥35%)

Symptom
Score
Reduction
(≥50%)

Ruxolitinib
COMFORT-I[2]

[3][4]
JAKi-naïve

41.9% vs 0.7%

(placebo)

45.9% vs 5.3%

(placebo)

Fedratinib
JAKARTA-2[5][6]

[7][8][9]

Ruxolitinib-

resistant/intolera

nt

30% 27%

Pacritinib
PERSIST-2[10]

[11][12][13]

Thrombocytopeni

a (platelets ≤100

x 10⁹/L)

22% vs 3% (Best

Available

Therapy)

32% vs 14%

(Best Available

Therapy)

Momelotinib
SIMPLIFY-1[14]

[15][16]
JAKi-naïve

26.5% vs 29%

(Ruxolitinib)

28.4% vs 42.2%

(Ruxolitinib)

Table 3: Common Adverse Events (≥20% incidence in
pivotal trials)
This table highlights the most frequently reported adverse events in the pivotal clinical trials of

the respective JAK inhibitors. The safety profile is a critical consideration in the development

and clinical application of these agents.
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Inhibitor Common Adverse Events (≥20%)

Ruxolitinib
Thrombocytopenia, anemia, bruising, dizziness,

headache

Fedratinib Diarrhea, nausea, anemia, vomiting

Pacritinib
Diarrhea, thrombocytopenia, nausea, anemia,

vomiting

Momelotinib
Diarrhea, nausea, headache, fatigue,

thrombocytopenia

Experimental Protocols: Overview of Pivotal Clinical
Trial Designs
The following section provides a high-level overview of the methodologies employed in the key

clinical trials cited in this guide.
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Figure 2: Generalized clinical trial workflow for a JAK inhibitor.
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COMFORT-I (Ruxolitinib): This was a randomized, double-blind, placebo-controlled Phase 3

trial in patients with intermediate-2 or high-risk myelofibrosis.[2][3][4] Patients were

randomized to receive ruxolitinib or placebo. The primary endpoint was the proportion of

patients achieving a ≥35% reduction in spleen volume from baseline at 24 weeks, as

assessed by magnetic resonance imaging (MRI) or computed tomography (CT).[2][3]

JAKARTA-2 (Fedratinib): This was a single-arm, open-label Phase 2 study evaluating

fedratinib in patients with intermediate or high-risk myelofibrosis who were previously treated

with and were resistant or intolerant to ruxolitinib.[5][6][7][8][9] The primary endpoint was the

spleen response rate, defined as the proportion of patients with a ≥35% reduction in spleen

volume.[5][7]

PERSIST-2 (Pacritinib): This was a randomized, controlled, open-label Phase 3 trial

comparing pacritinib to the best available therapy (BAT), which could include ruxolitinib, in

patients with myelofibrosis and thrombocytopenia (platelet counts ≤100,000/μL).[10][11][12]

[13] Patients were randomized 1:1:1 to receive pacritinib 400 mg once daily, pacritinib 200

mg twice daily, or BAT.[10][12][13] The co-primary endpoints were the percentage of patients

achieving a ≥35% reduction in spleen volume and a ≥50% reduction in total symptom score

at week 24.[12][13]

SIMPLIFY-1 (Momelotinib): This was a Phase 3 randomized, double-blind, active-controlled

trial comparing momelotinib to ruxolitinib in JAK inhibitor-naïve patients with myelofibrosis.

[14][15][16] Patients were randomized 1:1 to receive either momelotinib or ruxolitinib.[17]

The primary endpoint was non-inferiority in the proportion of patients achieving a ≥35%

reduction in spleen volume at week 24.[17][15]

Conclusion
AC-430, through its active enantiomer AC-410, represents a focused approach to JAK-STAT

pathway modulation by selectively targeting JAK2. While direct comparative clinical data is not

yet widely available, its distinct selectivity profile suggests a potential for a differentiated

therapeutic window compared to broader-spectrum JAK inhibitors. The extensive clinical data

from other JAK inhibitors like ruxolitinib, fedratinib, pacritinib, and momelotinib provide a

valuable benchmark for the future development and potential positioning of selective JAK2

inhibitors in the treatment of myelofibrosis and other inflammatory and autoimmune diseases.
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Further clinical investigation of AC-410 will be crucial to fully elucidate its efficacy and safety

profile and to determine its place in the evolving landscape of kinase inhibitor therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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